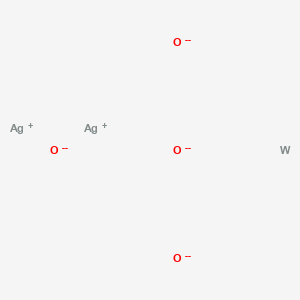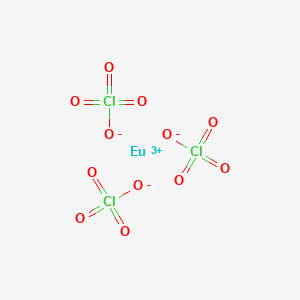
Europium perchlorate
Overview
Description
Europium perchlorate is a chemical compound that contains europium and perchlorate ions. It is commonly used in scientific research and has various applications in the field of biochemistry and physiology.
Scientific Research Applications
Electron-Transfer Reactions of Europium (II) in Aqueous Perchloric Acid Solutions : This study explores electron-transfer reactions with europium (II) as the reducing ion in aqueous perchloric acid solutions. Europium (II) is the most stable of the lanthanide (II) oxidation states, but reacts rapidly with oxygen. The study found that europium (II) reduction of perchlorate ions is negligible under the conditions examined (Adin & Sykes, 1966).
Luminescence Spectroscopy of Europium(III) Nitrate, Chloride, and Perchlorate in Mixed Ethanol-Water Solutions : This paper investigates the luminescence properties of europium(III) nitrate, chloride, and perchlorate in mixed ethanol-water solutions. The study provides insights into inner-sphere interactions between Eu[sup 3+] and counterions of the salt in solution, particularly noting that perchlorate ions do not enter the inner coordination sphere (Lochhead, Wamsley, & Bray, 1994).
Absorption and Fluorescence of Europium(III) in Aqueous Solutions : This study examines absorption, fluorescence, and excitation spectra of aqueous solutions of europium(III) perchlorate, among other europium compounds. It discusses how these anions form complexes and their effects on the spectral properties of europium(III) (Gallagher, 1964).
Structure of a Novel Polynuclear Europium Compound with N-phosphonomethylglycine : This research uncovers the solid-state structure of a europium(III) complex with N-phosphonomethylglycine (PMG) from aqueous solution, highlighting the unique architecture of the complex, which includes perchlorate groups (Gałdecka et al., 2000).
Luminescence Sensing of Weakly-Hydrated Anions in Aqueous Solution by Self-Assembled Europium(III) Complexes : This study demonstrates that self-assembled europium(III) complexes can sense weakly hydrated anions like perchlorate in aqueous solution through changes in luminescence intensity (Sagami et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
europium(3+);triperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Eu/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBBDPJZIDRZFY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Eu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Eu(ClO4)3, Cl3EuO12 | |
| Record name | Europium(III) perchlorate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/w/index.php?title=Europium(III)_perchlorate&action=edit&redlink=1 | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13537-22-9 | |
| Record name | Europium(3+) perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Europium(3+) perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





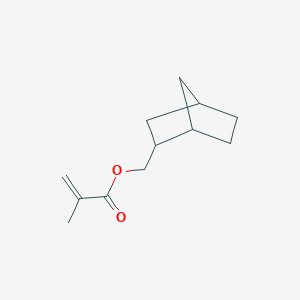
![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)


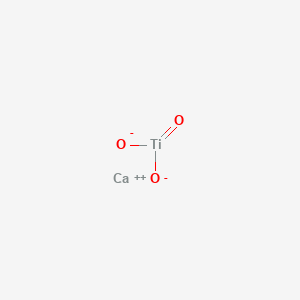
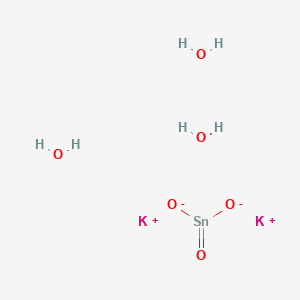

![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)

